molecular formula C11H12N2O2 B12913136 Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime

Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime

Cat. No.: B12913136
M. Wt: 204.22 g/mol
InChI Key: SZNNNDFJMFYSTD-QLKAYGNNSA-N
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Description

Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime typically involves the reaction of 5-methoxyindole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to yield the desired oxime product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitrile or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors, affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime is an intriguing compound within the class of indole derivatives, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a methoxy group at the 5-position of the indole ring, enhancing its reactivity and biological activity. The compound is synthesized through the reaction of acetaldehyde with hydroxylamine, forming an oxime functional group. The synthesis process typically involves optimizing reaction conditions such as temperature and pH to maximize yield and purity.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties. Similar compounds have demonstrated the ability to inhibit cell proliferation by targeting specific enzymes involved in cancer pathways. For instance, studies have shown that compounds with oxime structures can function as kinase inhibitors, affecting various signaling pathways critical for cancer cell survival .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)
This compoundMCF-7TBD
Indole-3-carbinolHCT-1162.3
DoxorubicinMCF-73.23

Antimicrobial Activity

Indole derivatives, including this compound, are recognized for their antimicrobial properties. Research has shown that these compounds can exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Efficacy of Indole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Indole-3-acetic acidStaphylococcus aureusTBD

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory activities .
  • Kinase Inhibition : Oxime derivatives have been noted for their ability to inhibit a range of kinases, which play crucial roles in cellular signaling pathways associated with cancer progression and inflammation .
  • Nitric Oxide Generation : Some oximes can produce nitric oxide, a signaling molecule involved in various physiological processes, including vasodilation and immune response modulation .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of this compound on MCF-7 breast cancer cells, researchers observed a dose-dependent reduction in cell viability. The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Gram-negative bacteria. Results indicated significant inhibition at lower concentrations compared to traditional antibiotics, suggesting its utility in addressing antibiotic resistance.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(E)-N-[(5-methoxy-1H-indol-3-yl)oxy]ethanimine

InChI

InChI=1S/C11H12N2O2/c1-3-13-15-11-7-12-10-5-4-8(14-2)6-9(10)11/h3-7,12H,1-2H3/b13-3+

InChI Key

SZNNNDFJMFYSTD-QLKAYGNNSA-N

Isomeric SMILES

C/C=N/OC1=CNC2=C1C=C(C=C2)OC

Canonical SMILES

CC=NOC1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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